3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid
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Description
3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid is a useful research compound. Its molecular formula is C22H28N2O7 and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.18965124 g/mol and the complexity rating of the compound is 562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It has been found to stimulate γ-globin gene expression and erythropoiesis , suggesting it may interact with components of the hemoglobin synthesis pathway.
Mode of Action
It appears to stimulate γ-globin gene expression and erythropoiesis , which suggests it may interact with transcription factors or other regulatory elements involved in these processes.
Biochemical Pathways
The compound seems to be involved in the regulation of hemoglobin synthesis, specifically the production of γ-globin .
Result of Action
The compound has been found to stimulate γ-globin gene expression and erythropoiesis , which could potentially be beneficial in conditions such as β-hemoglobin disorders and other anemias .
Biological Activity
The compound 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propanoic acid is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C30H31N4O6S, with a molecular weight of approximately 594.7 g/mol. The structure features multiple functional groups, including dimethoxyphenyl moieties and a carbamoyl group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The compound may bind to proteins or nucleic acids, influencing their function and triggering biochemical cascades that result in physiological responses.
1. Antagonistic Activity
Research has indicated that derivatives of this compound exhibit antagonist activity against certain receptors. For example, analogs have shown binding affinities for EP1-4 receptors and antagonistic effects on the EP3 receptor, which are significant in inflammatory responses .
2. Anti-inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory properties of related compounds. For instance, one study reported that a similar compound inhibited carrageenan-induced footpad edema in mice, suggesting potential applications in treating inflammatory conditions .
3. Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activity against various drug-resistant pathogens. A library of amino acid derivatives was synthesized and tested against ESKAPE pathogens and drug-resistant fungi like Candida auris, showing promising results .
Case Study: In Vivo Efficacy
A study published in 2010 explored the in vivo efficacy of several analogs derived from similar structures. These compounds were administered orally to rats and evaluated for pharmacokinetic profiles, revealing significant stability in liver microsomes and potential therapeutic benefits .
Case Study: Anti-inflammatory Mechanism
Another research highlighted the mechanism by which a structurally similar compound inhibited TNF-alpha production induced by lipopolysaccharides (LPS) in whole blood cell cultures. This finding underscores the relevance of this compound in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7/c1-28-15-6-7-16(19(12-15)30-3)24-21(25)13-17(22(26)27)23-10-9-14-5-8-18(29-2)20(11-14)31-4/h5-8,11-12,17,23H,9-10,13H2,1-4H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXNUZHSRBOTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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